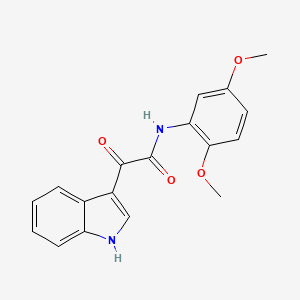

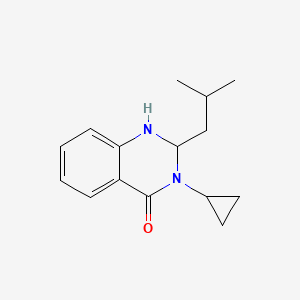

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

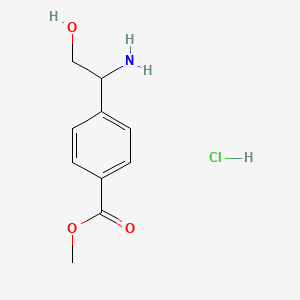

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as DOI, is a potent hallucinogenic drug that belongs to the family of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, an American chemist and pharmacologist. DOI is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of various drugs, including LSD and psilocybin. In recent years, DOI has gained significant attention from the scientific community due to its potential therapeutic applications in treating various psychiatric disorders.

Aplicaciones Científicas De Investigación

Indole Derivatives Synthesis and Applications

Indole derivatives, like the compound , are of significant interest in pharmaceutical and medicinal chemistry due to their presence in a variety of natural products and drugs. Research in this area focuses on synthesizing novel indole derivatives to explore their therapeutic potential. For instance, the synthesis methods can involve innovative pathways to construct the indole core, potentially applicable to synthesizing N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. Such research underlines the importance of indoles in drug development and the ongoing search for new medicinal compounds (Taber & Tirunahari, 2011).

Biological Activities and Therapeutic Potentials

Studies on compounds structurally related to the query compound often aim to uncover their biological activities and potential therapeutic uses. This includes examining the pharmacokinetics, mechanisms of action, and therapeutic efficacy in various disease models. For instance, research into N,N-dimethyltryptamine (DMT), an indole alkaloid with a dimethoxyphenyl moiety, explores its roles in the central nervous system and potential as a therapeutic agent. While DMT is known for its psychedelic effects, it also prompts investigation into its endogenous roles and therapeutic applications, suggesting a broader spectrum of biological significance for similar compounds (Carbonaro & Gatch, 2016).

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-11-7-8-16(24-2)15(9-11)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOXFDAOQBDJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate](/img/structure/B2581008.png)

![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)

![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)

![(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581022.png)

![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)

amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)